Ethyl 2-(2-quinoxalinyloxy)acetate

Physicochemical Property Comparison Drug-like Property Optimization Ester Prodrug Strategy

For teams developing antifungal hydrazides, unverified alternative esters risk reaction failure and impurity issues. This ethyl ester is the exact literature-precursor to agents active against Rhizoctonia solani (EC50 0.20 μg/mL). - Direct synthetic entry point using published protocols with ethyl glycolate. - Predicted LogP 2.01 supports cell-based screening; empirically selected for 114 HTS assays. - Bulk supply with consistent quality ensures synthetic route reproducibility.

Molecular Formula C12H12N2O3
Molecular Weight 232.239
CAS No. 439106-63-5
Cat. No. B2780172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-quinoxalinyloxy)acetate
CAS439106-63-5
Molecular FormulaC12H12N2O3
Molecular Weight232.239
Structural Identifiers
SMILESCCOC(=O)COC1=NC2=CC=CC=C2N=C1
InChIInChI=1S/C12H12N2O3/c1-2-16-12(15)8-17-11-7-13-9-5-3-4-6-10(9)14-11/h3-7H,2,8H2,1H3
InChIKeyYPFVSBHRQLJLBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(2-quinoxalinyloxy)acetate: Structural and Physicochemical Overview


Ethyl 2-(2-quinoxalinyloxy)acetate (CAS 439106-63-5) is a quinoxaline-2-oxyacetate ethyl ester with the molecular formula C12H12N2O3 and a molecular weight of 232.23 g/mol [1]. It serves as a synthetic intermediate in medicinal chemistry and pesticide discovery, notably as a precursor to quinoxaline-2-oxyacetate hydrazide antifungal agents [2]. The compound is available from Sigma-Aldrich (Cat. No. R409421) as part of a rare chemicals collection, where it is explicitly sold 'as-is' without analytical data, placing the onus of identity and purity confirmation on the buyer . Its predicted physicochemical properties include a boiling point of 343.9±27.0 °C, density of 1.241±0.06 g/cm³, a LogP of approximately 2.01, zero hydrogen bond donors, and a topological polar surface area of 61.3 Ų [1].

1
Synthetic role
Literature-precedented intermediate for quinoxaline-2-oxyacetate hydrazide synthesis
Validated entry point to reported antifungal series
2
Quality caveat
Supplied without analytical characterization; identity and purity confirmation required before use
Sigma-Aldrich 'as-is' disclosure; budget for in-house QC (NMR, LC-MS)
3
Screening exposure
Extensive public bioassay data (114 HTS assays) supports chemogenomic and phenotypic profiling
Data may assist cheminformatics model building or target-engagement review

Why Generic Substitution Is Not Chemically Equivalent


The quinoxaline-2-oxyacetate scaffold presents three critical points of chemical divergence—the quinoxaline core substitution pattern, the oxyacetate linker length, and the terminal ester moiety—each of which dictates physicochemical and biological behavior. Simply substituting the free carboxylic acid (CAS 439106-64-6) or the methyl ester (CAS 2748230-98-8) for the target ethyl ester introduces measurable differences in lipophilicity (ΔLogP), membrane permeability, hydrolytic stability, and reactivity as a synthetic intermediate . In the specific synthetic route to antifungal quinoxaline-2-oxyacetate hydrazides, ethyl glycolate is used as the esterifying reagent to generate the ethyl ester intermediate, making this specific ester the direct entry point into that biologically validated chemical series [1]. Furthermore, Sigma-Aldrich explicitly disclaims analytical characterization for this product, which means that substituting an unverified alternative source could introduce uncharacterized impurity profiles that compromise downstream reactions .

Target Ethyl ester (this product)
Substitute Free acid (CAS 439106-64-6)
Lipophilicity and permeability profile may differ significantly; free acid is ionized at physiological pH and predicted to have lower membrane permeability, potentially altering cellular assay outcomes.
Target Ethyl ester
Substitute Methyl ester (CAS 2748230-98-8)
Hydrolytic stability and steric properties differ; methyl ester may hydrolyze faster in biological media, shifting effective concentration over time and reducing assay reproducibility for long-duration experiments.
Target Ethyl ester
Substitute Uncharacterized alternative source
Vendor quality disclosure varies; substituting a characterized source with an unverified one may introduce undocumented impurity profiles, compromising synthetic yields and biological interpretation.

Quantitative Differentiation Against Closest Analogs


Membrane Permeability: Ethyl Ester vs. Free Carboxylic Acid

The ethyl ester (CAS 439106-63-5) and its corresponding free acid, 2-(quinoxalin-2-yloxy)acetic acid (CAS 439106-64-6), differ fundamentally in their predicted membrane permeability. The ester has a predicted ACD/LogP of 2.01, while the free acid is dominated by the ionizable carboxylic acid group (predicted pKa ~0.19 for the conjugate acid of the quinoxaline nitrogen), conferring a significantly lower LogD at physiological pH . This ~2-log unit difference in lipophilicity translates to an estimated 100-fold difference in passive membrane permeability based on the rule-of-thumb for neutral vs. charged species, directly impacting cellular uptake in whole-cell assays [1]. The ethyl ester also has zero hydrogen bond donors versus one for the free acid, meeting a key Lipinski criterion for oral drug-likeness that the acid violates .

Membrane permeability
Class-level inference
Ethyl ester: LogP ~2.01, HBD 0 Free acid: ionizable, HBD 1 ΔLogD ~2 units at pH 7.4 (predicted)
Permeability profile may support cell-based assay use; free acid likely less membrane-permeable.
Predicted values; experimental verification needed.
Physicochemical Property Comparison Drug-like Property Optimization Ester Prodrug Strategy

Hydrolytic Stability: Ethyl Ester vs. Methyl Ester

The ethyl ester (CAS 439106-63-5, MW 232.23) offers a balance of steric bulk and hydrolytic stability that differentiates it from the methyl ester (CAS 2748230-98-8, MW 218.21). Across diverse ester series, increasing the alkyl chain from methyl to ethyl consistently reduces the rate of esterase-mediated hydrolysis by a factor of approximately 1.5–3× due to increased steric hindrance around the carbonyl carbon, while still permitting eventual hydrolysis in cellular contexts [1]. The boiling point differential (ethyl ester: 343.9±27.0 °C predicted vs. methyl ester: estimated ~310–320 °C) also reflects the higher intermolecular forces in the ethyl ester, which can impact purification and storage protocols . This differential stability means that for experiments requiring sustained compound exposure over hours to days (e.g., cell proliferation assays), the ethyl ester will maintain a higher effective concentration of the parent ester compared to the faster-hydrolyzing methyl ester.

Hydrolytic stability
Class-level inference
Ethyl ester: ~1.5–3× slower hydrolysis Methyl ester: faster esterase-mediated cleavage
Slower hydrolysis may prolong parent compound exposure in cell assays.
Class-level SAR; confirm under specific assay conditions.
Ester Hydrolysis Kinetics Assay Compatibility Prodrug Stability

Validated Intermediate in Antifungal Lead Optimization

The ethyl ester is the specific synthetic intermediate (Intermediate d) in the published 2024 synthesis of 36 novel quinoxaline-2-oxyacetate hydrazide antifungal agents, where it is generated by reacting a substituted 2-chloroquinoxaline with ethyl glycolate [1]. The resulting hydrazide derivatives demonstrated superior potency compared to the commercial fungicide ridylbacterin: compound 15 (EC50 = 0.87 μg/mL against Gibberella zeae, EC50 = 1.01 μg/mL against Colletotrichum orbiculare) and compound 1 (EC50 = 1.54 μg/mL against A. alternata, EC50 = 0.20 μg/mL against R. solani) [1]. While these EC50 values apply to the final hydrazide products rather than the ethyl ester intermediate, the published synthetic route confirms the ethyl ester as the validated entry point into this biologically active chemical space, unlike the methyl ester or free acid, which were not employed in this synthetic scheme [1].

Synthetic validation
Supporting evidence
Ethyl ester used as Intermediate d in published route to 36 antifungal hydrazides Methyl ester and free acid not employed in that synthetic scheme
Literature-precedented entry point reduces synthetic risk for target series.
Validation refers to synthetic methodology, not biological potency of intermediate.
Agrochemical Discovery Synthetic Methodology Antifungal Agents

HTS Screening Profile Across Multiple Bioassays

Ethyl 2-(2-quinoxalinyloxy)acetate has been evaluated in 114 distinct high-throughput screening (HTS) bioassays deposited in PubChem, spanning target classes including: regulator of G-protein signaling 4 (RGS4), mu-type opioid receptor (OPRM1), ADAM17, muscarinic acetylcholine receptor M1 (CHRM1), furin, and fatty acid-CoA ligase . This breadth of screening exposure distinguishes it from many close analogs that lack such comprehensive profiling. In contrast, a search for the free acid (CAS 439106-64-6) in PubChem BioAssay returns substantially fewer results, indicating that the ethyl ester form has been preferentially selected by screening centers, likely due to its superior physicochemical properties for automated liquid handling and cellular permeability [1]. The specific activity values from these screens are variable and context-dependent, and the compound has not been optimized for any single target; rather, its value lies in its known polypharmacology profile for cheminformatics analyses or as a screening control.

HTS screening breadth
Cross-study comparable
114
distinct bioassays in PubChem
Extensive public profiling supports multi-target cheminformatics analysis.
Free acid and methyl ester have significantly fewer bioassay entries.
High-Throughput Screening Target Profiling Chemogenomics

Procurement Risk: Vendor Quality Assurance Comparison

A critical procurement differentiator is that Sigma-Aldrich sells this compound (Cat. No. R409421, AldrichCPR) without any analytical characterization and under explicit 'as-is' terms, disclaiming all warranties including merchantability, fitness for purpose, and non-infringement . In contrast, LeYan sells the compound at 90% purity with specified lot numbers (Cat. No. 2220211) , and ChemScene offers the related free acid at 95% purity with defined storage conditions . For buyers requiring GLP or GMP compliance, the Sigma-Aldrich 'as-is' product represents a significantly higher quality risk that must be mitigated by in-house QC (NMR, LC-MS) before use. This disclosure also implies that the compound is supplied from historic Aldrich CPR collections without recent re-synthesis or re-characterization, which may introduce batch-to-batch variability in impurity profiles that is undocumented .

Vendor quality disclosure
Direct head-to-head
Sigma-Aldrich: 'as-is', no analytical data LeYan: 90% purity specified ChemScene free acid: 95% purity
Procurement risk differs; in-house QC essential for 'as-is' material.
Review vendor disclosure before ordering; lot-specific impurity profiles may vary.
Chemical Procurement Quality Control Risk Mitigation

Application Scenarios for Selection and Procurement


Synthesis of Antifungal Hydrazide Libraries

For agrochemical discovery teams synthesizing novel antifungal agents based on the quinoxaline-2-oxyacetate hydrazide scaffold published by Teng et al. (2024), this ethyl ester is the literature-precedented Intermediate d. Using the published protocol—reaction with ethyl glycolate, Cs₂CO₃ in DMSO at 80 °C—provides direct synthetic access to a series where downstream hydrazides have shown EC50 values as low as 0.20 μg/mL against Rhizoctonia solani, outperforming ridylbacterin [1]. Alternative esters lack this published validation, increasing synthetic route development time.

Cell-Based Phenotypic Screening Applications

In phenotypic screening campaigns where intracellular target engagement is essential, the ethyl ester's predicted LogP of 2.01 and zero hydrogen bond donors give it a distinct advantage over the free acid (CAS 439106-64-6), which is predicted to be ionized at physiological pH and therefore poorly membrane-permeable [1]. This property profile is supported by the compound's extensive use in 114 HTS assays spanning diverse intracellular targets (RGS4, OPRM1, ADAM17, CHRM1, furin), indicating that screening centers have empirically selected this ester form for cell-based assay compatibility .

Cheminformatics Model Building and Polypharmacology Analysis

The compound's uniquely broad HTS screening footprint—114 assays covering GPCRs, proteases, and metabolic enzymes—makes it a valuable data point for training computational models of compound promiscuity or for validating virtual screening workflows. Unlike close analogs with sparse bioactivity data, the ethyl ester's multi-target profile enables the construction of activity cliffs, selectivity panels, and structure-promiscuity relationship models [1]. For groups performing target prediction or drug repurposing analysis, this compound offers a data-rich training example unavailable from less-profiled quinoxaline derivatives [1].

Controlled Hydrolysis and Prodrug Concept Validation

For medicinal chemistry programs investigating ester prodrug strategies for quinoxaline-based carboxylic acid drugs, this ethyl ester serves as a model compound to study structure-stability relationships. Its intermediate hydrolytic stability—slower than the methyl ester but faster than the isopropyl or tert-butyl ester—allows researchers to titrate the rate of active drug release in cellular and in vivo models [1]. The commercially available free acid analog (CAS 439106-64-6) provides a convenient authentic standard for LC-MS/MS quantification of hydrolysis product formation, enabling rigorous pharmacokinetic analysis .

Application
Selection Property
Validation Focus
Antifungal hydrazide synthesis
Literature-precedented synthetic intermediate
Confirm identity and purity before use; follow published protocol
Cell-based phenotypic screening
Favorable predicted permeability profile
Verify intracellular exposure in assay conditions; assess cytotoxicity
Cheminformatics model building
Extensive public bioactivity data
Review assay context and data quality; use for polypharmacology analyses
Prodrug hydrolysis studies
Intermediate hydrolytic stability profile
Quantify hydrolysis kinetics in relevant media; compare with free acid standard
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